3-chloro-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H21Cl2N3O2S and its molecular weight is 510.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 509.0731535 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel tetrahydrobenzothiophene derivatives, including those with structures similar to the compound , demonstrates the versatility of microwave irradiation in producing carboxamide derivatives. These methods offer efficient pathways for creating compounds with potential biological activity or unique material properties Abdalha, El-Regal, El-Kassaby, & Ali, 2011.
Biological Evaluation and Potential Applications
- A series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives have been evaluated as allosteric enhancers of the A1 adenosine receptor, highlighting the influence of substituents on the phenyl ring tethered to the piperazine on allosteric enhancer activity. This research suggests potential applications in developing new therapeutic agents Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Iaconinoto, Preti, Shryock, Moorman, Vincenzi, Varani, & Borea, 2008.
Antimicrobial and Antifungal Activity
- The synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives have been studied, with certain compounds exhibiting antibacterial and antifungal activity. This research indicates potential for the development of new antimicrobial agents Naganagowda & Petsom, 2011.
Material Science and Engineering Applications
- In material science, heterocyclic carboxamides have been synthesized and evaluated for their potential as antipsychotic agents, highlighting the broad applicability of compounds within this class for developing new materials with specific biological activities Norman, Navas, Thompson, & Rigdon, 1996.
Properties
IUPAC Name |
3-chloro-N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2N3O2S/c27-18-7-5-17(6-8-18)26(33)31-15-13-30(14-16-31)20-11-9-19(10-12-20)29-25(32)24-23(28)21-3-1-2-4-22(21)34-24/h1-12H,13-16H2,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNZHWIKEQTTQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.